5-(1,3-Benzodioxol-5-yl)-N-propyl-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(1,3-Benzodioxol-5-yl)-N-propyl-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a benzodioxole moiety and an oxadiazole ring, which are known for their diverse biological activities. The compound has garnered interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-yl)-N-propyl-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized by the cyclization of catechol with formaldehyde.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
Coupling of Benzodioxole and Oxadiazole: The final step involves coupling the benzodioxole moiety with the oxadiazole ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzodioxol-5-yl)-N-propyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-N-propyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, it may induce apoptosis in cancer cells by disrupting cellular pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: Studied for its anticancer activity.
Uniqueness
5-(1,3-Benzodioxol-5-yl)-N-propyl-1,3,4-oxadiazol-2-amine is unique due to its specific structural features, which confer distinct biological activities
Properties
CAS No. |
83796-21-8 |
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Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-propyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C12H13N3O3/c1-2-5-13-12-15-14-11(18-12)8-3-4-9-10(6-8)17-7-16-9/h3-4,6H,2,5,7H2,1H3,(H,13,15) |
InChI Key |
DEQQEWYUQMLAQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NN=C(O1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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